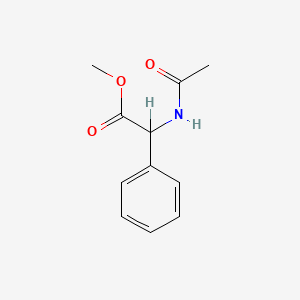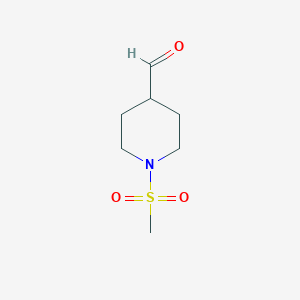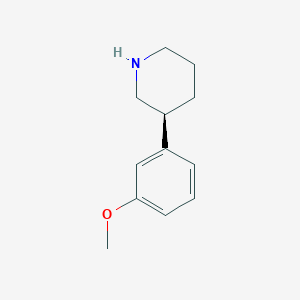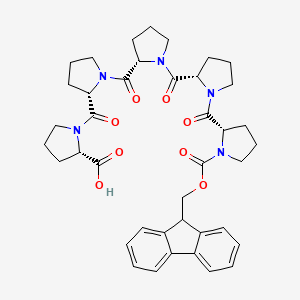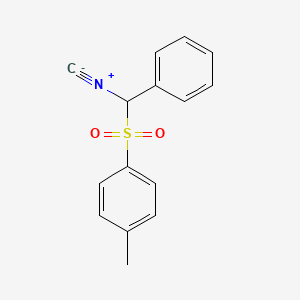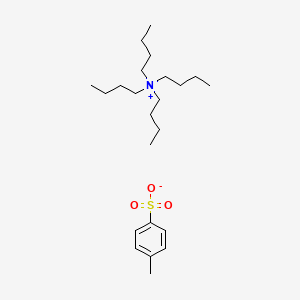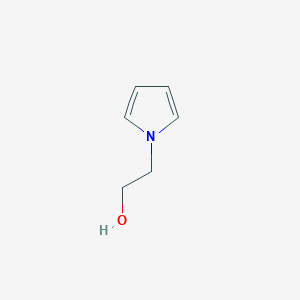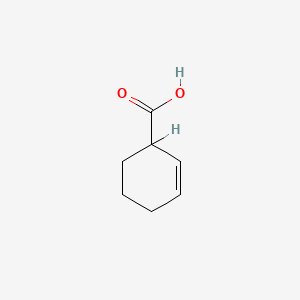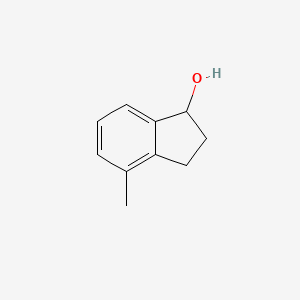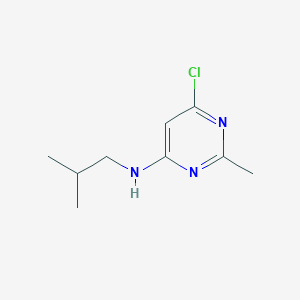![molecular formula C14H13N B1353861 1,2-dimethyl-3H-benzo[e]indole CAS No. 57582-31-7](/img/structure/B1353861.png)
1,2-dimethyl-3H-benzo[e]indole
Overview
Description
“1,2-dimethyl-3H-benzo[e]indole” is a chemical compound with the molecular formula C14H13N. It is used as a key intermediate in the synthesis of various dyes and pharmaceutical intermediates .
Physical And Chemical Properties Analysis
“1,2-dimethyl-3H-benzo[e]indole” is a solid at 20°C . It has a light yellow to brown color .
Scientific Research Applications
Indole Derivatives in Scientific Research
Indole derivatives are significant in various scientific fields due to their prevalence in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for their potential as biologically active compounds .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties .
-
Scientific Field: Organic Chemistry
- Application : Indole derivatives are used in the synthesis of various alkaloids .
- Methods of Application : The methods of synthesis can vary depending on the specific derivative and the desired alkaloid. This often involves complex organic reactions and the use of various catalysts .
- Results or Outcomes : The synthesis of indole derivatives has led to the construction of various alkaloids .
properties
IUPAC Name |
1,2-dimethyl-3H-benzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDRDJNLAWIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500851 | |
| Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-3H-benzo[e]indole | |
CAS RN |
57582-31-7 | |
| Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




